![molecular formula C21H21ClN2O3 B2396316 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one CAS No. 849898-71-1](/img/structure/B2396316.png)
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one
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Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug . The presence of a chlorophenyl group could potentially enhance the lipophilicity of the compound, which may affect its absorption and distribution in the body.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. Piperazine derivatives have been reported to show significant biological actions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. These properties include molecular weight, solubility, melting point, boiling point, and partition coefficient .Mechanism of Action
Target of Action
It is known that piperazine derivatives, a structural motif in this compound, are found in biologically active compounds for a variety of disease states . They are used in antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to interact with various receptors such as 5-ht2a and d2 .
Biochemical Pathways
It is known that piperazine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Result of Action
Piperazine derivatives have been found to exhibit a variety of effects depending on their specific targets .
Advantages and Limitations for Lab Experiments
The advantages of using 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one in lab experiments include its high affinity for serotonin receptors, its selectivity for specific receptor subtypes, and its ability to modulate neurotransmitter release. However, its limitations include its potential for off-target effects and its relatively low potency compared to other selective serotonin receptor agonists.
Future Directions
There are several future directions for the study of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one. One direction is to further investigate its potential as a therapeutic agent for mood disorders and cognitive dysfunction. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the development of more potent and selective serotonin receptor agonists could lead to the discovery of novel treatments for these disorders.
Synthesis Methods
The synthesis of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one involves several steps. The first step involves the reaction of 3-chlorophenylpiperazine with formaldehyde to form 4-(3-chlorophenyl)piperazin-1-yl)methanol. This intermediate is then reacted with 7-hydroxy-8-methylchromen-2-one in the presence of a catalyst to form the final product.
Scientific Research Applications
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes.
properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-19(25)6-5-18-15(11-20(26)27-21(14)18)13-23-7-9-24(10-8-23)17-4-2-3-16(22)12-17/h2-6,11-12,25H,7-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJYTOHLANCOTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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